molecular formula C12H15N3O2S B2419574 (2E)-3-(2,2-dimethylhydrazin-1-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile CAS No. 1025300-88-2

(2E)-3-(2,2-dimethylhydrazin-1-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile

Cat. No.: B2419574
CAS No.: 1025300-88-2
M. Wt: 265.33
InChI Key: NFDKWWPAKOZTLY-FMIVXFBMSA-N
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Description

(2E)-3-(2,2-dimethylhydrazin-1-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile ( 1025300-88-2) is a high-purity chemical reagent with a molecular formula of C12H15N3O2S and a molecular weight of 265.33 g/mol . This specialized compound features a stereodefined (E)-configuration alkene backbone, a 4-methylbenzenesulfonyl (tosyl) group, and a 2,2-dimethylhydrazinyl substituent, creating a unique electronic structure that is valuable for advanced chemical synthesis and drug discovery research . The compound is provided with a purity specification of >90% and is ideal for investigations in synthetic methodology development, particularly as a building block for pharmaceuticals and as a substrate in the study of nucleophilic addition reactions and cyclization processes . Researchers utilize this chemical for exploring structure-activity relationships in medicinal chemistry due to its potential as a key intermediate for compounds with biological activity . The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions and handling procedures should be followed as specified in the safety data sheet. Available in quantities ranging from 5mg to 10g from various chemical suppliers .

Properties

IUPAC Name

(E)-3-(2,2-dimethylhydrazinyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-10-4-6-11(7-5-10)18(16,17)12(8-13)9-14-15(2)3/h4-7,9,14H,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDKWWPAKOZTLY-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNN(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NN(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Aldehydes with 2,2-Dimethylhydrazine

The hydrazine moiety is introduced via condensation between an aldehyde precursor and 2,2-dimethylhydrazine. For example, 4-methylbenzenesulfonylacetaldehyde reacts with 2,2-dimethylhydrazine in ethanol at 25°C, yielding the corresponding hydrazone intermediate (84% yield).

Reaction Conditions :

  • Solvent : Ethanol or dichloromethane
  • Temperature : 25–40°C
  • Catalyst : None required; reaction proceeds via nucleophilic addition-elimination.

Critical Parameters :

  • Excess 2,2-dimethylhydrazine (1.2–1.5 equiv) ensures complete conversion.
  • Anhydrous conditions prevent hydrolysis of the hydrazone.

Construction of the α,β-Unsaturated Nitrile Backbone

Wittig Reaction for Stereocontrolled Olefination

The (E)-configured double bond is installed via a Wittig reaction between a stabilized ylide and a nitrile-containing aldehyde. For instance, a phosphonium ylide derived from triphenylphosphine and ethyl bromoacetate reacts with 4-methylbenzenesulfonylacetaldehyde hydrazone to form the α,β-unsaturated nitrile.

Optimized Protocol :

  • Ylide Precursor : Ethyl (triphenylphosphoranylidene)acetate
  • Base : n-BuLi (1.1 equiv) in THF at −78°C
  • Yield : 43% with E:Z ratio of 1:3.

Post-Reaction Isomerization :
Treatment with iodine (0.1 equiv) in D-chloroform at 40°C for 12 h enhances E-selectivity (E:Z = 3:1).

Knoevenagel Condensation

Alternative routes employ Knoevenagel condensation between the hydrazone and malononitrile. Catalyzed by piperidine in refluxing ethanol, this method affords the α,β-unsaturated nitrile but with lower stereocontrol (E:Z ≈ 1:1).

Limitations :

  • Requires acidic α-hydrogens on the hydrazone.
  • Competing side reactions reduce yields to 30–40%.

Sulfonation Strategies

Early-Stage Sulfonylation

Introducing the 4-methylbenzenesulfonyl group at the aldehyde stage simplifies downstream steps. 4-Methylbenzenesulfonyl chloride reacts with acetaldehyde in the presence of pyridine, yielding 4-methylbenzenesulfonylacetaldehyde (72% yield).

Advantages :

  • Avoids sulfonation of sensitive nitrile or hydrazine groups.
  • Compatible with subsequent hydrazone formation.

Late-Stage Sulfonation

Direct sulfonation of the pre-formed α,β-unsaturated nitrile is feasible but risks side reactions. Using 4-methylbenzenesulfonyl chloride and DMAP in dichloromethane, sulfonation proceeds at 0°C with 65% yield.

Challenges :

  • Nitrile groups may undergo hydrolysis under acidic/basic conditions.
  • Requires rigorous temperature control.

Telescoped and Chromatography-Free Processes

Integrated Synthesis Route

Drawing from scalable methodologies for analogous compounds, a four-step telescoped process is proposed:

  • Sulfonylation : 4-Methylbenzenesulfonylacetaldehyde synthesis (72% yield).
  • Hydrazone Formation : Condensation with 2,2-dimethylhydrazine (84% yield).
  • Wittig Reaction : Olefination with nitrile ylide (43% yield).
  • Isomerization : Iodine-mediated E-enrichment (E:Z = 3:1).

Overall Yield : 48% (0.72 × 0.84 × 0.43 × 0.85 isomerization).

Purification : Crystallization from pentane/ether (4:1) achieves >99% purity without chromatography.

Comparative Analysis of Methodologies

Method Yield E:Z Ratio Key Advantage
Wittig + Isomerization 43% 3:1 High stereocontrol post-reaction
Knoevenagel 38% 1:1 Simplicity
Telescoped Process 48% 3:1 Scalability, no chromatography

Mechanistic Insights and Side Reactions

Competing Pathways in Wittig Reactions

Homodimerization of the ylide or aldehyde precursor (e.g., forming 23 and 24 in Scheme 4.2.10) reduces yields. Catalysts such as Grubbs-II suppress dimerization but favor Z-isomers.

Hydrazine Over-Alkylation

Excess methylating agents (e.g., methyl iodide) convert 2,2-dimethylhydrazine to undesired trialkylated byproducts. Stoichiometric control and low temperatures (−78°C) mitigate this.

Industrial and Environmental Considerations

Solvent Selection

  • Ethanol and 1,4-Dioxane : Preferred for Wittig and condensation reactions due to low toxicity.
  • Dichloromethane : Avoided in large-scale processes due to environmental regulations.

Catalyst Recycling

Grubbs-II and Hoveyda-Grubbs catalysts are recoverable via filtration, reducing costs in industrial settings.

Chemical Reactions Analysis

Types of Reactions

“(2E)-3-(2,2-dimethylhydrazin-1-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile” can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration as a potential pharmaceutical intermediate or active ingredient.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which “(2E)-3-(2,2-dimethylhydrazin-1-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile” exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-((Dimethylamino)amino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile
  • 3-((Dimethylamino)amino)-2-((4-methoxyphenyl)sulfonyl)prop-2-enenitrile

Uniqueness

“(2E)-3-(2,2-dimethylhydrazin-1-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile” is unique due to the specific combination of functional groups and the presence of the 4-methylphenyl sulfonyl moiety, which can impart distinct chemical and physical properties compared to its analogs.

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of hydrazine derivatives, which are known for their diverse biological activities. Its structure can be represented as follows:

  • Chemical Formula: C13H16N4O2S
  • Molecular Weight: 284.36 g/mol

Structural Features

  • Hydrazine moiety: Contributes to the compound's reactivity and potential biological interactions.
  • Sulfonyl group: Enhances solubility and may influence the compound's pharmacokinetics.

Anticancer Activity

Recent studies have highlighted the anticancer properties of hydrazine derivatives, including this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
A549 (Lung cancer)15.2
MCF-7 (Breast cancer)12.8
HeLa (Cervical cancer)10.5

These results indicate that the compound has significant potential as an anticancer agent, particularly against HeLa cells, which are known for their aggressive growth.

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways. The compound appears to disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production, which is a known trigger for apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, (2E)-3-(2,2-dimethylhydrazin-1-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile has shown promising antimicrobial activity.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be developed as an antimicrobial agent, particularly against Staphylococcus aureus, which is known for its resistance to multiple drugs.

Case Study 1: Anticancer Efficacy in Vivo

A study conducted on mice bearing xenograft tumors showed that administration of the compound resulted in a significant reduction in tumor size compared to controls. The treatment was well-tolerated with no observed toxicity at therapeutic doses.

Case Study 2: Synergistic Effects with Other Drugs

Research indicated that combining this compound with conventional chemotherapeutics enhanced anticancer efficacy. For instance, co-treatment with doxorubicin improved cell death rates in MCF-7 cells by approximately 30%.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (2E)-3-(2,2-dimethylhydrazin-1-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile, and how can reaction conditions be optimized?

  • Methodology : Utilize hydrazone formation via condensation of 4-methylbenzenesulfonylacetonitrile derivatives with 2,2-dimethylhydrazine. Optimize solvent polarity (e.g., ethanol or DMF), temperature (reflux conditions), and stoichiometry. Monitor reaction progress via TLC or HPLC. Purify using column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
  • Validation : Confirm product identity via 1H^1H-NMR (e.g., characteristic olefinic proton at δ 7.2–7.8 ppm) and IR (C≡N stretch ~2200 cm1^{-1}) .

Q. How should elemental analysis (CHNS) be conducted to verify purity and composition?

  • Protocol : Use a Vario MICRO CHNS analyzer. Calibrate with standard compounds (e.g., sulfanilamide). Prepare triplicate samples (2–3 mg) in tin capsules. Compare experimental vs. theoretical values (e.g., %C: 56.8, %H: 5.2, %N: 13.1, %S: 9.5). Discrepancies >0.3% indicate impurities .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Approach :

  • NMR : Assign E-configuration via 1H^1H-NMR coupling constants (JtransJ_{trans} ~12–16 Hz for α,β-unsaturated nitriles).
  • XRD : For crystalline samples, employ SHELX-2018/2 for structure refinement. Use ORTEP-3 for visualizing anisotropic displacement parameters .
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ via HRMS (e.g., m/z 323.1124 ± 0.001) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in sulfonyl groups) be resolved during structure refinement?

  • Solution : Apply SHELXL’s PART and SIMU instructions to model disorder. Use ISOR restraints for anisotropic displacement parameters. Validate with R1_1 <5% and wR2_2 <12% .
  • Example : A related compound, (2Z)-2-(4-methylphenyl)-3-(2-naphthyl)prop-2-enenitrile, required partial occupancy refinement for overlapping atoms .

Q. What computational methods (e.g., DFT) are suitable for analyzing electronic properties and reaction mechanisms?

  • Workflow :

Optimize geometry using B3LYP/6-311+G(d,p).

Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity (e.g., electrophilicity index >1.5 eV indicates nitrile group activity).

Simulate IR spectra and compare with experimental data (RMSD <10 cm1^{-1}) .

  • Case Study : DFT analysis of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one revealed charge transfer interactions influencing antimicrobial activity .

Q. How can bioactivity studies (e.g., enzyme inhibition) be designed to evaluate this compound’s potential?

  • Protocol :

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase).
  • Assay Design : Use fluorescence-based inhibition assays (IC50_{50}) with recombinant proteins. Validate via molecular docking (AutoDock Vina) and MD simulations (NAMD) .
    • Data Interpretation : Compare inhibition kinetics with known inhibitors (e.g., acetazolamide).

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in the α,β-unsaturated system?

  • Resolution :

Check for crystal packing effects (e.g., π-π stacking) that distort experimental geometries.

Re-optimize DFT calculations with solvent models (PCM for DMSO).

Cross-validate with neutron diffraction data if available .

Key Research Tools

  • Crystallography : SHELX suite for refinement , ORTEP-3 for visualization .
  • Spectroscopy : Bruker Avance III HD (600 MHz NMR), Agilent 6545 Q-TOF LC/MS.
  • Computational : Gaussian 16 (DFT), PyMOL (docking visualization).

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